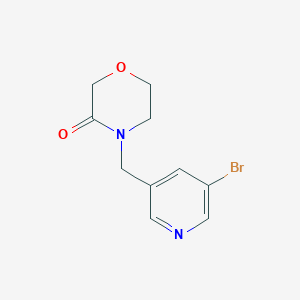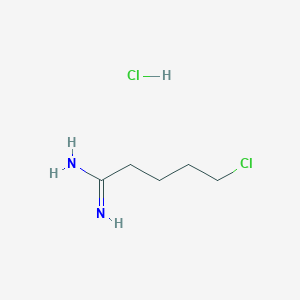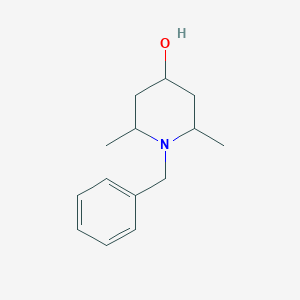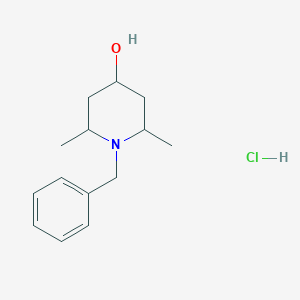![molecular formula C9H8BrN3O2 B6353846 Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 1352397-95-5](/img/structure/B6353846.png)
Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Übersicht
Beschreibung
“Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate” is an organic compound that belongs to the class of phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of this compound involves a solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180°C . The 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines were obtained in 88–96% yield .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H8BrN3O2 . It has a molecular weight of 270.09 .Chemical Reactions Analysis
This compound has been identified as a strategic compound for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . It has tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Imaging Agents
Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate (referred to as PPs) has been identified as a strategic compound for optical applications. Its key features include a simpler and greener synthetic methodology compared to other fluorophores (such as BODIPYS), as well as tunable photophysical properties. Specifically, electron-donating groups (EDGs) at position 7 on the fused ring enhance both absorption and emission behaviors. PPs can serve as fluorescent probes for studying intracellular processes and bioimaging .
Solid-State Emitters
PPs bearing simple aryl groups, such as 4a (4-Py), 4b (2,4-Cl₂Ph), 4d (Ph), and 4e (4-MeOPh), exhibit good solid-state emission intensities. These compounds allow the design of solid-state emitters by proper structural selection. Their properties and stability are comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G .
Chelating Agents for Ions
The heteroatoms (B, N, O, or S) in pyrazolo[1,5-a]pyrimidines make them potential chelating agents for ions. Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate could find applications in ion sensing and coordination chemistry .
Organic Light-Emitting Devices (OLEDs)
Fluorogenic heterocyclic compounds, including PPs, have been explored for OLEDs. Their synthetic accessibility and diverse structures make them promising candidates for efficient light emission in electronic devices .
Bio-Macromolecular Interactions
PPs may play a role in studying bio-macromolecular interactions. Their unique properties can contribute to understanding biological processes and interactions at the molecular level .
Materials Science
Beyond their optical applications, pyrazolo[1,5-a]pyrimidines like Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate could be explored for other material-related applications, such as sensors, catalysts, or functional materials .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-5-3-7(9(14)15-2)12-8-6(10)4-11-13(5)8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMVMQXBDHCZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401140657 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 3-bromo-7-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate | |
CAS RN |
1352397-95-5 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 3-bromo-7-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352397-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 3-bromo-7-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353802.png)
![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353808.png)

![6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353811.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%](/img/structure/B6353817.png)
![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353824.png)
![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)



